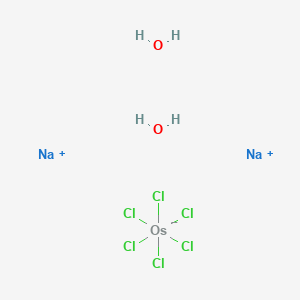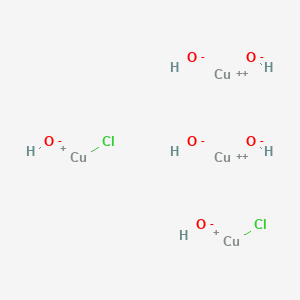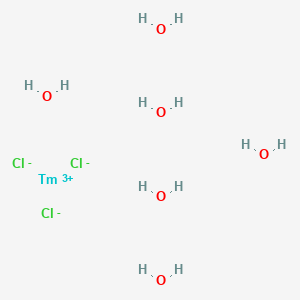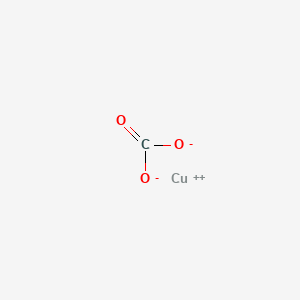
Disodium;oxomagnesium;carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium oxomagnesium carbonate can be synthesized through the reaction of magnesium oxide with sodium carbonate under controlled conditions. The reaction typically involves heating the reactants to a specific temperature to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of disodium oxomagnesium carbonate often involves the calcination of basic magnesium carbonate. This process requires precise control of temperature and time to ensure high purity and yield. The optimized conditions for calcination include a temperature of around 666.99°C and a duration of approximately 2.12 hours .
Chemical Reactions Analysis
Types of Reactions
Disodium oxomagnesium carbonate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form magnesium oxide and sodium carbonate.
Reduction: Under certain conditions, it can be reduced to form magnesium and sodium oxides.
Substitution: It can participate in substitution reactions with other compounds to form different products
Common Reagents and Conditions
Common reagents used in reactions with disodium oxomagnesium carbonate include acids, bases, and other carbonates. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of disodium oxomagnesium carbonate include magnesium oxide, sodium carbonate, and various intermediate compounds depending on the specific reaction conditions .
Scientific Research Applications
Disodium oxomagnesium carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: It is utilized in biological studies for its unique properties and reactivity.
Medicine: It has applications in the development of pharmaceuticals and medical treatments.
Industry: It is used in the production of materials, environmental remediation, and other industrial processes
Mechanism of Action
The mechanism of action of disodium oxomagnesium carbonate involves its interaction with various molecular targets and pathways. For example, in the stomach, it reacts with hydrochloric acid to form carbon dioxide and magnesium chloride, thereby neutralizing excess acid . Additionally, its high energy barrier for dehydrating magnesium cations plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to disodium oxomagnesium carbonate include:
- Sodium carbonate
- Magnesium carbonate
- Calcium carbonate
- Beryllium carbonate
- Tallium carbonate .
Uniqueness
Disodium oxomagnesium carbonate is unique due to its specific combination of sodium, magnesium, and carbonate ions, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Properties
IUPAC Name |
disodium;oxomagnesium;carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Mg.2Na.2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;;;;/q;;;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANAIKRVCIWEMO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O=[Mg].O=[Mg].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CMg2Na2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746890 |
Source


|
| Record name | Sodium carbonate--oxomagnesium (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8007-09-8 |
Source


|
| Record name | Sodium carbonate--oxomagnesium (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














